OFET Electron Mobility: Branched 2-Ethylhexyl NDI Yields Lower Mobility Than Optimal Linear Alkyl Chain NDIs
The branched 2-ethylhexyl (EH) side chain produces lower OFET electron mobility compared to linear alkyl chains of both short (C₄) and long (C₁₂) length. Solution-processed NDI thin films with linear C₄ and C₁₂ side chains achieve maximum electron mobilities of up to ~0.2 cm² V⁻¹ s⁻¹, whereas the branched EH analog yields lower mobilities due to disrupted crystalline packing and reduced lateral stacking of NDI units [1]. The mobility deficit arises because shorter linear chains promote favorable lateral stacking changes that enhance mobility, while longer linear chains produce higher-quality films with larger domain sizes and lower orientational disorder—advantages that the branched EH architecture cannot fully replicate [1].
| Evidence Dimension | OFET electron mobility (solution-processed thin films) |
|---|---|
| Target Compound Data | Lower than linear C₄ and C₁₂ analogs; specific μ_max value not numerically reported in the comparative study but qualitatively demonstrated as inferior to the ~0.2 cm² V⁻¹ s⁻¹ achieved by C₄ and C₁₂ linear chains |
| Comparator Or Baseline | N,N′-dibutyl NDI (C₄): μ_max ~0.2 cm² V⁻¹ s⁻¹; N,N′-didodecyl NDI (C₁₂): μ_max ~0.2 cm² V⁻¹ s⁻¹ |
| Quantified Difference | EH-NDI mobility is measurably lower; linear C₄ and C₁₂ achieve up to ~0.2 cm² V⁻¹ s⁻¹ while EH-NDI falls below this threshold |
| Conditions | Solution-processed OFET devices; spin-coated or blade-coated thin films; NDI core without core substitution |
Why This Matters
Researchers optimizing for maximum n-type charge carrier mobility in OFETs should select linear-chain NDIs (C₄ or C₁₂) over the 2-ethylhexyl variant; conversely, when solubility-driven processability is the primary constraint, the branched EH architecture may be preferred despite the mobility penalty.
- [1] Welford, A.; Maniam, S.; Gann, E.; Jiao, X.; Thomsen, L.; Langford, S. J.; McNeill, C. R. Influence of alkyl side-chain type and length on the thin film microstructure and OFET performance of naphthalene diimide-based organic semiconductors. Org. Electron. 2019, 75, 105378. View Source
